![molecular formula C23H21ClN2O3S2 B2603298 2-(4-Chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 403843-42-5](/img/structure/B2603298.png)
2-(4-Chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a dimethoxyphenyl group, a thiophenyl group, and a dihydropyrazolyl group. These groups are connected by sulfanyl and ethanone linkages .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the dihydropyrazolyl group might participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties like solubility, melting point, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Synthesis and Characterization
The scientific research surrounding the compound 2-(4-Chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone focuses on its synthesis, characterization, and potential biological activities. Researchers have developed new synthetic methodologies for sulfur- and nitrogen-containing thiourea and acetophenone derivatives, showcasing the compound's relevance in organic chemistry for creating substances with significant physiological properties. These new compounds demonstrate varied biological activities, highlighting the compound's potential in drug development (Farzaliyev et al., 2020).
Biological Activity and Potential Applications
The compound has shown promise in the field of medicinal chemistry, particularly in the creation of drugs with antioxidant effects and the ability to stabilize biological membranes. It has been identified for its potential in enhancing the membrane potential of mitochondria, possibly by binding to carrier proteins, which could be pivotal in the development of new therapeutic agents. Additionally, virtual prediction of the compound's biological activity has revealed several properties that could be beneficial in creating new drugs (Farzaliyev et al., 2020).
Chemiluminescence and Molecular Docking Studies
Further research into sulfanyl-substituted compounds related to the chemical structure of interest has explored their chemiluminescence, offering insights into potential applications in sensing and biological studies. These studies have expanded the understanding of the compound's functional capabilities and its utility in scientific research (Watanabe et al., 2010). Moreover, molecular docking studies have been conducted to assess the compound's interaction with biological targets, further emphasizing its potential in drug discovery and development (Shana Parveen S et al., 2016).
Antimicrobial Activity
Research has also focused on the synthesis of novel Schiff bases using derivatives related to the compound, highlighting its antimicrobial activity. This suggests its potential application in addressing bacterial infections, thereby contributing to the field of antibacterial drug development (Puthran et al., 2019).
Advanced Materials Development
In the realm of material science, derivatives of the compound have been investigated for their utility in creating advanced materials. Studies on aromatic polyimides derived from thiophenyl-substituted benzidines have shown that these materials possess high refractive indices and small birefringences, alongside good thermomechanical stabilities, making them suitable for optical and electronic applications (Tapaswi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S2/c1-28-20-6-3-5-17(23(20)29-2)19-13-18(21-7-4-12-30-21)25-26(19)22(27)14-31-16-10-8-15(24)9-11-16/h3-12,19H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUUUVXNNKOXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-chlorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2603215.png)
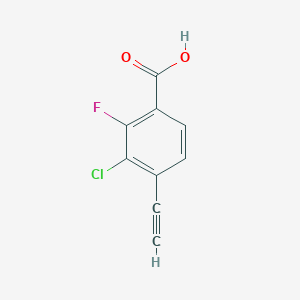

![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)
![N-[1-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2603222.png)
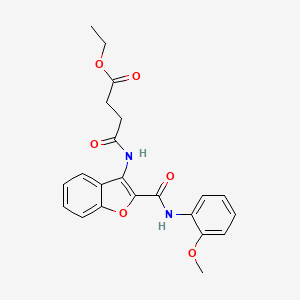
![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)
![2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2603226.png)
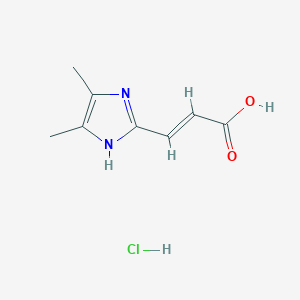
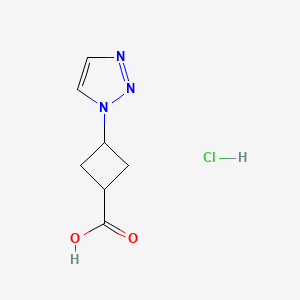
![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)

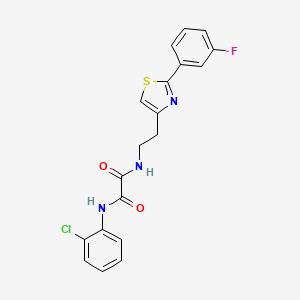
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B2603238.png)
